molecular formula C15H14BrClO3 B5158644 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene

2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5158644
M. Wt: 357.62 g/mol
InChI Key: NESLPFWLJBDYHL-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound features a benzene ring substituted with bromine, chlorine, and an ethoxy group linked to a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chlorophenol and 3-methoxyphenol.

    Etherification: The first step involves the etherification of 2-bromo-4-chlorophenol with 2-bromoethanol under basic conditions to form 2-bromo-4-chloro-1-(2-bromoethoxy)benzene.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 3-methoxyphenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with new functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated benzene derivatives or phenols.

Scientific Research Applications

2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene depends on its interaction with molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-1-(2-ethoxy)benzene: Lacks the methoxyphenoxy group, leading to different chemical properties.

    2-bromo-4-chloro-1-(3-methoxyphenoxy)benzene: Similar structure but different positioning of the ethoxy group.

Properties

IUPAC Name

2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO3/c1-18-12-3-2-4-13(10-12)19-7-8-20-15-6-5-11(17)9-14(15)16/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLPFWLJBDYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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